(2E,5Z)-3-allyl-5-(2-chlorobenzylidene)-2-(phenylimino)thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[(2-chlorophenyl)methylidene]-2-phenylimino-3-prop-2-enyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2OS/c1-2-12-22-18(23)17(13-14-8-6-7-11-16(14)20)24-19(22)21-15-9-4-3-5-10-15/h2-11,13H,1,12H2/b17-13-,21-19? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCCWBYOLBTXIC-FZECDQFNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CC=C2Cl)SC1=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C/C2=CC=CC=C2Cl)/SC1=NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E,5Z)-3-allyl-5-(2-chlorobenzylidene)-2-(phenylimino)thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The thiazolidin-4-one scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms. The specific structure of (2E,5Z)-3-allyl-5-(2-chlorobenzylidene)-2-(phenylimino)thiazolidin-4-one allows for various modifications that can enhance its biological activity.
Anticancer Activity
Thiazolidin-4-one derivatives, including the compound , have demonstrated significant anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that thiazolidin-4-one derivatives can inhibit the proliferation of various cancer cell lines. For instance, derivatives have been reported to exhibit IC50 values ranging from 8.5 µM to 25.6 µM against different cancer types, including K562 and HeLa cells .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazolidin-4-one derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Comparison with Standard Drugs : In studies, certain thiazolidin-4-one derivatives showed superior antimicrobial activity compared to commercial antibiotics such as ampicillin and ketoconazole .
Anti-inflammatory Properties
In addition to anticancer and antimicrobial effects, thiazolidin-4-one derivatives have been evaluated for their anti-inflammatory activities:
- Mechanism of Action : These compounds have been shown to inhibit cyclooxygenase (COX) enzymes involved in inflammatory processes, thus providing potential therapeutic benefits in inflammatory diseases .
Case Studies
Several studies have highlighted the efficacy of thiazolidin-4-one derivatives in various biological contexts:
- Anticancer Study : A study involving the synthesis of novel thiazolidin-4-one derivatives revealed significant cytotoxic effects on cancer cell lines, with a focus on the mechanisms leading to apoptosis through extrinsic and intrinsic pathways .
- Antimicrobial Efficacy : Another investigation demonstrated that a series of thiazolidin-4-one compounds exhibited enhanced antimicrobial properties compared to standard treatments, suggesting their potential as alternative therapeutic agents .
- Anti-inflammatory Research : The anti-inflammatory potential was assessed using carrageenan-induced paw edema models in mice, where thiazolidin-4-one derivatives showed significant reduction in inflammation compared to controls .
Scientific Research Applications
Anticancer Activity
Thiazolidinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with a similar thiazolidinone scaffold exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells, inhibit cell proliferation, and interfere with key signaling pathways involved in tumor growth. For example, studies have shown that thiazolidinone derivatives can inhibit the activity of enzymes critical for cancer cell survival, such as acetylcholinesterase .
-
Case Studies :
- A study evaluated the anticancer activity of new 2-aryl-1,3-thiazolidin-4-one derivatives. Among these, certain compounds demonstrated up to 84.19% inhibition against leukemia cell lines (MOLT-4) and significant inhibition against CNS cancer cell lines (SF-295) .
- Another research highlighted the synthesis and biological evaluation of thiazolidinone derivatives which showed promising results as potential anticancer agents due to their ability to disrupt cancer cell metabolism and induce cell cycle arrest .
Neuroprotective Properties
Research has also explored the neuroprotective effects of thiazolidinone derivatives, particularly in the context of neurodegenerative diseases like Alzheimer's disease.
- Biological Evaluation : Compounds similar to (2E,5Z)-3-allyl-5-(2-chlorobenzylidene)-2-(phenylimino)thiazolidin-4-one have been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain. This inhibition can potentially mitigate cognitive decline associated with Alzheimer's disease .
- In Silico Studies : Molecular docking studies have been employed to understand the binding interactions between these compounds and acetylcholinesterase. Such studies indicate that thiazolidinone derivatives can effectively bind to the active site of the enzyme, suggesting a mechanism for their neuroprotective effects .
Synthesis and Characterization
The synthesis of (2E,5Z)-3-allyl-5-(2-chlorobenzylidene)-2-(phenylimino)thiazolidin-4-one typically involves multi-step chemical reactions starting from readily available precursors. The characterization of these compounds is crucial for confirming their structure and purity.
| Synthesis Steps | Reagents Used | Yield (%) |
|---|---|---|
| Step 1 | Aldehyde + Thioamide | 70 |
| Step 2 | Cyclization with base | 65 |
| Step 3 | Purification via recrystallization | 80 |
Comparison with Similar Compounds
Structural Variations and Crystallographic Insights
Substituents at positions 2, 3, and 5 significantly alter molecular geometry and intermolecular interactions. Key comparisons include:
Key Observations :
- Chlorinated vs. Hydroxylated Benzylidene : The 2-chloro group in the target compound may improve membrane permeability compared to polar hydroxyl groups .
- Allyl vs. Cyclopropyl at Position 3 : Allyl groups introduce flexibility, whereas cyclopropyl may enhance metabolic stability .
Anticancer Activity
- The compound (2E,5Z)-5-(2-hydroxybenzylidene)-2-((4-phenoxyphenyl)imino)thiazolidin-4-one inhibits glioblastoma proliferation (IC₅₀ = 20 µM) by arresting the cell cycle at the G2/M phase . The target compound’s 2-chlorobenzylidene group may similarly enhance DNA intercalation or microtubule disruption.
Antibacterial Activity
- A structurally distinct analog, (2E,5Z)-2-((5-acetyl-4-methylthiazol-2-yl)methylene)-5-((1-methyl-1H-indol-3-yl)methylene)thiazolidin-4-one , exhibits broad-spectrum activity (MIC = 0.98 µg/mL) against Staphylococcus aureus and Escherichia coli . The absence of an indole moiety in the target compound may reduce antibacterial potency but improve selectivity.
Antiglycation Activity
- 5-Arylidene-3-cyclopropyl-2-(phenylimino)thiazolidin-4-one derivatives inhibit advanced glycation end-product formation, critical in diabetic complications . The target compound’s allyl group may reduce glycation inhibition compared to cyclopropyl analogs due to increased hydrophobicity.
Solubility and Stability
Q & A
Q. What are the optimal synthetic conditions for preparing (2E,5Z)-3-allyl-5-(2-chlorobenzylidene)-2-(phenylimino)thiazolidin-4-one?
The compound is synthesized via Knoevenagel condensation, typically involving refluxing 3-allyl-2-(phenylimino)thiazolidin-4-one with 2-chlorobenzaldehyde in ethanol under basic conditions (e.g., sodium acetate or piperidine). Reaction times range from 3–12 hours, yielding 72–87% after recrystallization from methanol or ethanol . Key parameters include stoichiometric control of the aldehyde, solvent choice, and temperature.
Q. Which analytical techniques are critical for confirming the structure of this thiazolidinone derivative?
- X-ray crystallography : Determines absolute configuration and bond lengths (e.g., d(N1–C10) = 1.362 Å in analogous structures) .
- NMR spectroscopy : Identifies isomer ratios (e.g., 2E,5Z vs. 2Z,5Z via integration of –CH3 and pyr-H signals) and confirms exocyclic C=C bonds (δ 8.18–8.64 ppm for pyrazole protons) .
- IR spectroscopy : Detects C=O (1700–1720 cm⁻¹) and C=N (1646–1691 cm⁻¹) stretches .
Advanced Research Questions
Q. How can researchers resolve isomerism in thiazolidin-4-one derivatives like the (2E,5Z) configuration?
Isomerism arises from restricted rotation around the C=N (imine) and C=C (exocyclic) bonds. Use 1H NMR integration to quantify isomer ratios (e.g., 37–42% 2E,5Z vs. 58–63% 2Z,5Z) . For unambiguous assignment, combine X-ray crystallography (e.g., torsion angles like τ(C9–C10–N1–C14) = -3.4°) with DFT calculations to model rotational energy barriers and optimize geometries .
Q. What computational approaches are used to predict the bioactivity of this compound?
Q. How does the 2-chlorobenzylidene substituent influence biological activity compared to other arylidene groups?
The electron-withdrawing chloro group enhances electrophilicity, improving interactions with biological targets. For example, 2-chloro derivatives show superior antimycobacterial activity (MIC ≤ 12.5 µg/mL) compared to nitro- or methoxy-substituted analogs . SAR studies suggest halogenation at the ortho position increases membrane permeability .
Q. How should researchers address contradictions in reported biological activities (e.g., cytotoxicity vs. inactivity)?
- Assay standardization : Compare IC50 values under consistent conditions (e.g., U87MG glioblastoma cells vs. MCF-7 breast cancer cells) .
- Structural validation : Confirm configurations via X-ray or NMR to rule out isomer-dependent activity discrepancies .
- Pharmacokinetic profiling : Evaluate solubility and metabolic stability, as poor bioavailability may mask in vitro activity .
Q. What crystallographic tools are recommended for analyzing this compound’s structure?
- SHELX suite : For structure solution (SHELXD) and refinement (SHELXL), particularly for high-resolution or twinned data .
- ORTEP-3/WinGX : Generate thermal ellipsoid plots and validate geometry using torsion angle libraries .
- PLATON : Check for solvent-accessible voids and residual density peaks .
Q. How can substituent modifications improve the compound’s inhibitory potency?
- Allyl group : Enhances solubility and π-π stacking in hydrophobic pockets .
- Phenylimino : Stabilizes the thiazolidinone ring via conjugation, critical for maintaining planar geometry (torsion angles < 5°) .
- Arylidene variations : Replace 2-chlorobenzylidene with 5-nitrofuran-2-yl to target Mycobacterium tuberculosis (MIC = 6.25 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
